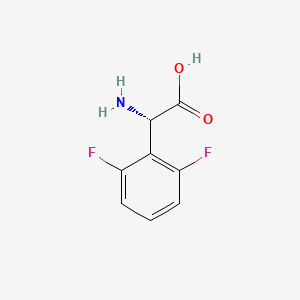
3,4-Dihydronaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the cyclization of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using a trimethylsilylating agent . Another method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of catalysts and controlled reaction environments to facilitate the cyclization and dearomatization processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, dihydronaphthalenes, and other related compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dihydronaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound has been investigated for its potential as a fluorescent ligand for estrogen receptors.
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Hepatitis C NS5B polymerase, it binds to the active site of the enzyme, preventing the replication of the virus . Additionally, its role as a fluorescent ligand for estrogen receptors involves binding to the receptor and modulating its activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-naphthoquinone: This compound is similar in structure but has different positions for the ketone groups.
1,4-Dihydronaphthalene: Another related compound with a different arrangement of the naphthalene ring system.
Uniqueness
3,4-Dihydronaphthalene-1,2-dione is unique due to its specific arrangement of ketone groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including its potential as a therapeutic agent, further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3,4-dihydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4H,5-6H2 |
InChI Key |
SDFDEKLHKAQRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


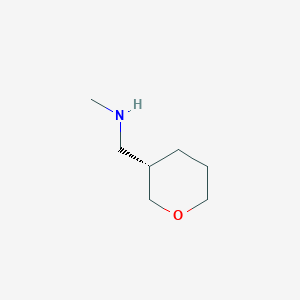


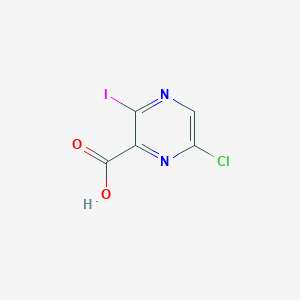
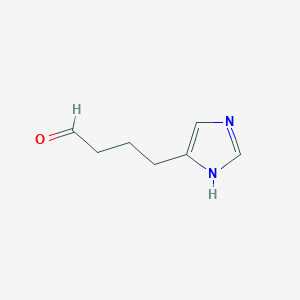
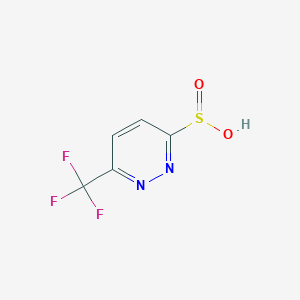

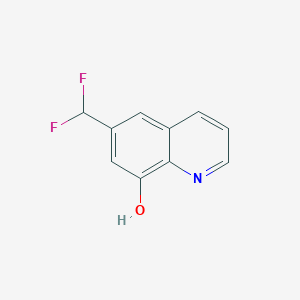
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
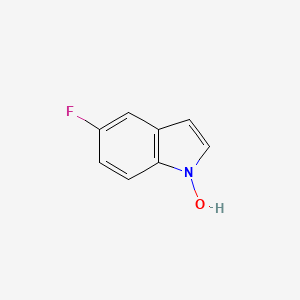

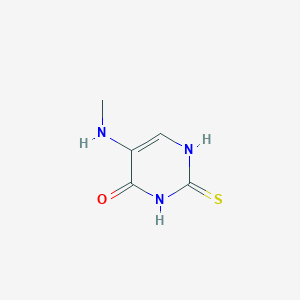
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
